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Cat. No.: B10824916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on CL4H6, a

pH-sensitive cationic lipid integral to the development of lipid nanoparticles (LNPs) for siRNA-

mediated gene silencing.

Introduction to CL4H6
CL4H6 is a novel, pH-sensitive, and ionizable cationic lipid that has demonstrated significant

promise in the delivery of small interfering RNA (siRNA) for therapeutic gene silencing.[1][2][3]

[4] Its unique chemical properties allow for the efficient encapsulation of nucleic acids and

facilitate their release into the cytoplasm of target cells, a critical step for effective gene

silencing.[2][5] Developed as a key component of lipid nanoparticles, CL4H6 has shown world-

class efficiency in gene silencing in hepatocytes and is noted for its biodegradability and high

safety profile.[6][7]

Mechanism of Action: pH-Dependent Endosomal
Escape
The efficacy of CL4H6-based LNPs in gene silencing is primarily attributed to their pH-sensitive

nature, which enables efficient endosomal escape.[2][5][7]

Systemic Circulation (Physiological pH ~7.4): In the bloodstream, CL4H6 remains

electrostatically near-neutral.[2][6] This property is crucial for reducing toxicity and preventing
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non-specific interactions with serum proteins, thereby improving the circulation time and

bioavailability of the LNP-siRNA complexes.[2][8]

Cellular Uptake and Endosomal Acidification: CL4H6-LNPs are taken up by target cells

through endocytosis.[2][5] Once inside the cell, they are enclosed within endosomes, which

undergo a natural process of acidification, with the internal pH dropping.[2]

Protonation and Membrane Destabilization: As the endosomal pH decreases, the tertiary

amine groups on the CL4H6 lipid become protonated, resulting in a positive charge.[2] This

charge induces a fusogenic interaction between the LNP and the negatively charged

endosomal membrane, leading to the destabilization of the endosomal membrane.[2]

Cytosolic Release of siRNA: The destabilization of the endosomal membrane facilitates the

"endosomal escape" of the siRNA payload from the endosome into the cell's cytosol.[2][5][7]

RNA-Induced Silencing Complex (RISC) and Gene Silencing: Once in the cytosol, the siRNA

is loaded into the RNA-Induced Silencing Complex (RISC).[2] The RISC-siRNA complex then

binds to the complementary messenger RNA (mRNA) of the target gene, leading to its

cleavage and subsequent degradation. This process effectively silences the expression of

the target gene.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medkoo.com/products/48040
https://encyclopedia.pub/entry/41108
https://www.benchchem.com/product/b10824916?utm_src=pdf-body
https://www.medkoo.com/products/48040
https://pmc.ncbi.nlm.nih.gov/articles/PMC9812548/
https://www.medkoo.com/products/48040
https://www.benchchem.com/product/b10824916?utm_src=pdf-body
https://www.medkoo.com/products/48040
https://www.medkoo.com/products/48040
https://www.medkoo.com/products/48040
https://pmc.ncbi.nlm.nih.gov/articles/PMC9812548/
https://pubmed.ncbi.nlm.nih.gov/30610950/
https://www.medkoo.com/products/48040
https://www.medkoo.com/products/48040
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Systemic Circulation (pH 7.4)

Target Cell

Endosome (Acidic pH)

Cytosol

CL4H6-LNP (Neutral Charge)

CL4H6-LNP (Positively Charged)

Endocytosis

siRNA Release

Endosomal Escape

RISC Loading

Target mRNA Cleavage

mRNA Targeting

Gene Silencing

Click to download full resolution via product page

Figure 1: Mechanism of CL4H6-LNP mediated gene silencing.
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Quantitative Data
The following tables summarize key quantitative data from foundational studies on CL4H6 for

gene silencing.

Table 1: In Vivo Gene Silencing Efficacy

Target Gene Animal Model
50% Effective Dose
(ED50)

Reference

| Factor VII (FVII) | Mouse | 0.0025 mg/kg |[2][3][7][9][10] |

Table 2: Physicochemical Properties of CL4H6-LNPs for MRTF-B Silencing

Formulation Size (nm)
Zeta
Potential
(mV)

Polydispers
ity Index
(PDI)

siRNA
Encapsulati
on
Efficiency
(%)

Reference

LNP (non-
targeted)

- - - 92.5 ± 0.7 [11][12]

| LNP+cY (targeted) | 211.2 ± 1.9 | +6.9 ± 0.2 | 0.11 ± 0.02 | 99.3 ± 0.1 |[11][12] |

Table 3: In Vitro Gene Silencing of MRTF-B in Human Conjunctival Fibroblasts

siRNA
Concentration (nM)

LNP without cY (%
Silencing)

LNP with cY (%
Silencing)

Reference

25 55.8 56.5 [11]

50 77.7 62.1 [11][12]

| 100 | 80.2 | 81.5 |[11][12] |

Table 4: Safety Profile of CL4H6-LNPs
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Parameter Observation Reference

Cytotoxicity (in vitro)

Non-cytotoxic at 50 nM
siRNA concentration in
human conjunctival
fibroblasts.

[11][12]

Hepatotoxicity (in vivo)

No significant hepatotoxicity

observed at doses ~3,000-fold

higher than the ED50 for gene

silencing.

[6]

| Biodegradability | CL4H6 is rapidly degraded and eliminated after siRNA delivery. |[6][7] |

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The

following are representative protocols based on published studies.

This protocol describes the preparation of CL4H6-LNPs using a microfluidic mixing method.
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Start: Prepare Lipid and siRNA Solutions

Prepare lipid mixture in ethanol:
- CL4H6

- DOPE (helper lipid)
- DMG-PEG2k (PEGylated lipid)

(Molar ratio e.g., 50:50:1)

Prepare siRNA in
low pH buffer

(e.g., sodium acetate)

Rapidly mix lipid and siRNA
solutions via microfluidic device

Dialyze against PBS (pH 7.4)
to remove ethanol and

raise pH

Concentrate using
centrifugal filtration

Sterile filter through
a 0.22 µm filter

End: Store LNPs at 4°C
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Figure 2: Workflow for CL4H6-LNP formulation.

Protocol:
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Prepare Lipid Stock Solution: Dissolve CL4H6, the helper lipid 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (DOPE), and the PEGylated lipid 1,2-dimyristoyl-rac-glycero-3-

methoxypolyethylene glycol-2000 (DMG-PEG2k) in ethanol at a specified molar ratio (e.g.,

50:50:1).[11]

Prepare siRNA Solution: Dissolve the siRNA targeting the gene of interest in a low pH buffer,

such as sodium acetate buffer.

Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol

solution with the aqueous siRNA solution at a defined flow rate ratio.

Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at

pH 7.4 to remove the ethanol and neutralize the solution.

Concentration: Concentrate the LNP suspension to the desired final concentration using a

centrifugal filtration device.

Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm syringe

filter and store at 4°C.[13]

Physicochemical characterization is essential to ensure the quality and consistency of LNP

formulations.

Protocol:

Size and Polydispersity Index (PDI): Determine the particle size and PDI using Dynamic

Light Scattering (DLS).[11]

Zeta Potential: Measure the surface charge of the LNPs using Laser Doppler Anemometry.

[11]

Encapsulation Efficiency: Quantify the amount of siRNA encapsulated within the LNPs using

a nucleic acid quantification assay, such as the RiboGreen assay, after separating free

siRNA from the LNPs.[11] The efficiency is calculated as: ((Total siRNA - Free siRNA) / Total

siRNA) * 100%.
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Morphology: Visualize the shape and morphology of the LNPs using Transmission Electron

Microscopy (TEM).[11]

This protocol outlines the steps to assess the gene-silencing efficacy of CL4H6-LNPs in a cell

culture model.

Start: Seed Target Cells

Treat cells with varying
concentrations of

CL4H6-siRNA LNPs
(e.g., 25, 50, 100 nM)

Incubate for a defined period
(e.g., 24-72 hours)

Harvest cells and
extract total RNA

Perform reverse transcription
quantitative PCR (RT-qPCR)

to measure target mRNA levels

Normalize target gene expression
to a housekeeping gene and

calculate % silencing vs. control

End: Report Gene Silencing Efficacy
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Figure 3: Workflow for in vitro gene silencing assay.

Protocol:

Cell Seeding: Plate the target cells (e.g., human conjunctival fibroblasts) in a multi-well plate

and allow them to adhere overnight.[11]

LNP Treatment: Treat the cells with fresh culture medium containing various concentrations

of the CL4H6-siRNA LNPs (e.g., 25, 50, 100 nM).[11] Include appropriate controls, such as

untreated cells and cells treated with LNPs containing a non-targeting or irrelevant siRNA

(IRR siRNA).[11]

Incubation: Incubate the cells for a sufficient period (e.g., 24 to 72 hours) to allow for LNP

uptake, endosomal escape, and target mRNA degradation.

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.

RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the

expression level of the target mRNA.[11] Use a housekeeping gene (e.g., GAPDH) for

normalization.

Data Analysis: Calculate the percentage of gene silencing for each treatment group relative

to the control group.

Applications and Future Directions
Foundational research has positioned CL4H6 as a versatile and potent lipid for siRNA delivery

across various therapeutic areas.

Fibrotic Diseases: CL4H6-LNPs have been shown to effectively deliver siRNA targeting the

MRTF/SRF pathway to prevent conjunctival fibrosis, suggesting potential applications in

other fibrotic conditions.[2][11]

Cancer Immunotherapy: By delivering siRNA to silence genes like STAT3 and HIF-1α in

tumor-associated macrophages (TAMs), CL4H6-LNPs can modulate the tumor

microenvironment and enhance anti-tumor immune responses.[1][2]
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Hepatic Disorders: The high efficiency of gene silencing in hepatocytes makes CL4H6-LNPs

a strong candidate for treating liver-related genetic disorders.[6]

Genome Editing: Beyond siRNA, CL4H6-based LNPs are also being explored for the

delivery of CRISPR-Cas9 ribonucleoproteins (RNPs) for in vivo gene editing applications.[14]

The continued development and optimization of CL4H6 and other pH-sensitive cationic lipids

are expected to broaden the therapeutic applications of RNA-based medicines, offering new

possibilities for treating a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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